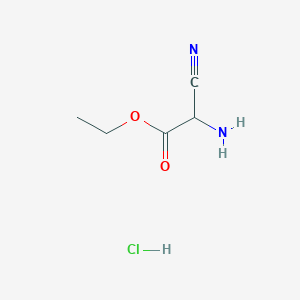

Ethyl 2-amino-2-cyanoacetate hydrochloride

Description

Significance as a Multifunctional Synthetic Intermediate

The significance of Ethyl 2-amino-2-cyanoacetate hydrochloride as a synthetic intermediate lies in its trifunctional nature, possessing an amino group, a cyano group, and an ester group. This arrangement of functional groups allows it to participate in a wide array of chemical transformations, making it a versatile precursor for the synthesis of various organic compounds. Its utility is largely derived from the reactivity of the closely related and widely used ethyl cyanoacetate (B8463686), which is a cornerstone in the synthesis of numerous pharmaceuticals and other biologically active molecules. wikipedia.org

Ethyl cyanoacetate is a key component in condensation reactions, such as the Knoevenagel condensation, and in multicomponent reactions for the synthesis of highly substituted pyridines and pyrimidines. ekb.egrsc.org For instance, the reaction of ethyl cyanoacetate with guanidine (B92328) is a classical method for the synthesis of pyrimidine (B1678525) derivatives, which are core structures in many drugs. tsijournals.com Similarly, it is used in the production of purine (B94841) derivatives like theophylline (B1681296) and caffeine. wikipedia.org The presence of an additional amino group in this compound offers further opportunities for cyclization and functionalization, enabling the synthesis of a distinct range of nitrogen-containing heterocycles.

Research has demonstrated the utility of cyanoacetamide derivatives, which are structurally related to the target compound, as versatile synthons in heterocyclic synthesis. researchgate.net These compounds can act as both nucleophiles and electrophiles, allowing for the construction of diverse ring systems such as pyridines, pyrimidines, and imidazoles. researchgate.netasianpubs.org A patented method for producing 3-amino-2-chloro-4-methylpyridine (B17603) utilizes ethyl cyanoacetate as a starting material, which undergoes a series of reactions including condensation and acid-catalyzed cyclization. google.com This highlights the role of cyanoacetate esters in building complex substituted pyridine (B92270) rings. Furthermore, ethyl cyanoacetate is a precursor in the synthesis of dihydropyrimidinones via the Biginelli reaction, a well-known multicomponent reaction. iau.ir The inherent reactivity of the cyanoacetate backbone in these transformations underscores the potential of this compound as a valuable intermediate for accessing novel molecular scaffolds.

Historical Context of Related Amino Cyanates in Organic Synthesis

The historical importance of amino cyanoacetates and their structural relatives, α-aminonitriles, is deeply rooted in the development of amino acid synthesis. The landmark discovery in this field was the Strecker synthesis, first reported by Adolph Strecker in 1850. mdpi.comwikipedia.org This reaction provides a straightforward method for synthesizing α-amino acids from an aldehyde, ammonia (B1221849), and cyanide. wikipedia.orgmasterorganicchemistry.com The key intermediate in the Strecker synthesis is an α-aminonitrile, which is subsequently hydrolyzed to yield the final amino acid. wikipedia.orgmasterorganicchemistry.com The original synthesis produced alanine (B10760859) from acetaldehyde, ammonia, and hydrogen cyanide. wikipedia.org

The Strecker synthesis was a pivotal moment in organic chemistry, as it provided one of the first practical routes to amino acids, the fundamental building blocks of proteins. acs.org Its discovery established α-aminonitriles as crucial intermediates in synthetic chemistry and has remained a cornerstone of amino acid synthesis for over a century and a half. mdpi.comacs.org The versatility of the Strecker reaction, allowing for the use of various aldehydes and ketones to produce a wide range of amino acids and their derivatives, solidified the importance of the α-aminonitrile functional group in the synthetic chemist's toolbox. wikipedia.org

Beyond the Strecker synthesis, other historical methods have also highlighted the utility of cyano-containing compounds in the preparation of amino acids. The Darapsky degradation, for example, is a method for synthesizing amino acids from substituted cyanoacetic esters. cdnsciencepub.com This procedure involves the conversion of the ester to a hydrazide, followed by diazotization to form an azide, which then undergoes a Curtius rearrangement and subsequent hydrolysis to yield the amino acid. cdnsciencepub.com Research from the mid-20th century demonstrated the application of this method for the preparation of various amino acids from monosubstituted cyanoacetic esters. cdnsciencepub.com These historical synthetic strategies collectively underscore the long-standing significance of compounds containing both amino and cyano functionalities on the same carbon atom, a class to which Ethyl 2-amino-2-cyanoacetate belongs, in the advancement of organic synthesis.

Structure

3D Structure of Parent

Properties

IUPAC Name |

ethyl 2-amino-2-cyanoacetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O2.ClH/c1-2-9-5(8)4(7)3-6;/h4H,2,7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLRUKTURWKAANF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C#N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Ethyl 2 Amino 2 Cyanoacetate Hydrochloride and Precursors

Direct Synthesis Approaches

The primary methods for synthesizing Ethyl 2-amino-2-cyanoacetate hydrochloride involve the transformation of a key intermediate, Ethyl Cyano(hydroxyimino)acetate.

Reduction of Ethyl Cyano(hydroxyimino)acetate

A principal route to Ethyl 2-amino-2-cyanoacetate is the reduction of Ethyl Cyano(hydroxyimino)acetate. rsc.org This transformation targets the hydroxyimino group (-C=N-OH) and reduces it to a primary amine group (-CH-NH2). The reaction is typically a hydrogenation process.

One described method involves catalytic hydrogenation using a 5% Platinum on Carbon (Pt/C) catalyst under hydrogen pressure. google.com Following the reduction, the resulting ethyl 2-amino-2-cyanoacetate is not isolated as a free base but is converted directly into a stable salt. For instance, it can be reacted with toluenesulfonic acid monohydrate in methanol (B129727) to precipitate the tosylate salt. google.com A similar acid-base reaction using hydrochloric acid would yield the target compound, this compound. This salt formation enhances the compound's stability and simplifies handling.

A study utilizing a spray-type fine bubble generator for the reduction of ethyl cyano(hydroxyimino)acetate reported a yield of 91% for the resulting amine. rsc.org This highlights modern approaches to improving reaction efficiency.

Other Established Synthetic Pathways

The synthesis of α-amino acids and their derivatives from monosubstituted cyanoacetic esters can also be achieved through a Curtius degradation pathway. researchgate.netcdnsciencepub.com This multi-step process involves converting the ester to a hydrazide, then to an azide, which is subsequently rearranged to an isocyanate. Hydrolysis of the isocyanate or its derivatives can then yield the desired α-amino acid. researchgate.netcdnsciencepub.com While this is a general method for α-amino acid synthesis starting from cyanoacetic esters, the direct reduction of Ethyl Cyano(hydroxyimino)acetate is a more direct and commonly cited route for the specific synthesis of Ethyl 2-amino-2-cyanoacetate.

Upstream Synthetic Routes to Key Precursors

The availability of key starting materials is crucial for the synthesis of the target molecule. The following sections detail the production of Ethyl Cyanoacetate (B8463686), a foundational precursor.

Synthesis of Ethyl Cyanoacetate

Ethyl Cyanoacetate is a versatile organic compound used as a starting material in numerous chemical syntheses. wikipedia.org It can be prepared through several established methods, including the Kolbe nitrile synthesis and Fischer esterification. wikipedia.org

The Kolbe nitrile synthesis provides a direct route to alkyl nitriles by reacting an alkyl halide with a metal cyanide. wikipedia.org For the production of Ethyl Cyanoacetate, this involves the reaction of ethyl chloroacetate (B1199739) with sodium cyanide. wikipedia.org This nucleophilic substitution reaction, typically an SN2 mechanism, involves the cyanide ion's carbon atom attacking the electrophilic carbon of the ethyl chloroacetate, displacing the chloride ion. wikipedia.orgsciencemadness.org

The reaction is often performed in a polar solvent like dimethyl sulfoxide (B87167) (DMSO), which is advantageous for achieving good yields, even with more sterically hindered halides. wikipedia.org Another procedure describes dissolving chloroacetic acid in water, neutralizing it with sodium carbonate, and then reacting it with a sodium cyanide solution. The resulting sodium cyanoacetate is then esterified in a subsequent step. orgsyn.org

Fischer esterification is a classic method for producing esters by reacting a carboxylic acid with an alcohol in the presence of an acid catalyst. wikipedia.org Ethyl Cyanoacetate is commonly prepared via the esterification of cyanoacetic acid with ethanol (B145695). e3s-conferences.org Strong mineral acids, such as concentrated sulfuric acid, are typically used as catalysts. wikipedia.orgpatsnap.com

The reaction is reversible, and to drive the equilibrium towards the product, water generated during the reaction is often removed. patsnap.com Research has explored various catalysts and conditions to optimize this process. For instance, mixed catalysts of silicotungstic acid and p-toluene sulfonic acid have been investigated. e3s-conferences.org The optimal conditions found in one study included a 1:3.5 molar ratio of cyanoacetic acid to absolute ethanol, a reaction time of 3.5 hours, a temperature of 80°C, and 1.5% catalyst, achieving a high esterification rate. e3s-conferences.org

Table 1: Fischer Esterification Parameters for Ethyl Cyanoacetate Synthesis This table presents data from various studies on the Fischer esterification of cyanoacetic acid with ethanol.

| Molar Ratio (Cyanoacetic Acid:Ethanol) | Catalyst | Catalyst Loading | Temperature (°C) | Reaction Time (h) | Yield | Reference |

|---|---|---|---|---|---|---|

| 1:3 | Conc. H₂SO₄ | 1:0.08 (mass ratio to acid) | 85 | - | - | patsnap.com |

| 1:4 | Conc. H₂SO₄ | 1:0.2 (mass ratio to acid) | 65 | - | - | patsnap.com |

| 1:3.5 | Silicotungstic acid / p-Toluene sulfonic acid | 1.5% | 80 | 3.5 | High | e3s-conferences.org |

| - | 98% H₂SO₄ | 10 g per 85 g cyanoacetic acid | 30 | - | 93.1 mol% | google.com |

Green Chemistry Approaches in Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of chemical compounds to reduce environmental impact and improve efficiency.

Solvent-Free and Aqueous Medium Reactions

The synthesis of precursors to this compound can be adapted to be more environmentally friendly. For instance, the synthesis of various 2-aminothiophene derivatives, which also utilize activated nitriles, has been successfully carried out under solvent-free conditions. This approach minimizes the use of volatile organic compounds, reducing both environmental pollution and operational costs.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times. While specific literature on the microwave-assisted synthesis of this compound is limited, the application of this technology to the synthesis of related compounds, such as aminonitriles and other heterocyclic systems, is well-documented. These studies demonstrate the potential of microwave irradiation to enhance the efficiency of the synthetic steps involved, such as the formation of precursors or the final reduction step.

Atom Economy Considerations in Reaction Design

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. To calculate the atom economy for the synthesis of this compound, one must consider the entire synthetic route.

For the synthesis of ethyl cyanoacetate from sodium cyanoacetate and ethyl bromide: NCCH₂COONa + CH₃CH₂Br → NCCH₂COOCH₂CH₃ + NaBr The atom economy is calculated as: (Molecular Weight of Ethyl Cyanoacetate) / (Molecular Weight of Sodium Cyanoacetate + Molecular Weight of Ethyl Bromide) * 100%

For the synthesis of ethyl cyano(hydroxyimino)acetate from ethyl cyanoacetate and nitrous acid (generated from NaNO₂ and HCl): NCCH₂COOCH₂CH₃ + HNO₂ → NC(NOH)COOCH₂CH₃ + H₂O The atom economy is: (Molecular Weight of Ethyl Cyano(hydroxyimino)acetate) / (Molecular Weight of Ethyl Cyanoacetate + Molecular Weight of Nitrous Acid) * 100%

For the reduction of ethyl cyano(hydroxyimino)acetate to ethyl 2-amino-2-cyanoacetate: NC(NOH)COOCH₂CH₃ + 2[H] → NC(NH₂)CHCOOCH₂CH₃ + H₂O Using a reducing agent like H₂ with a catalyst, the atom economy is high as the only byproduct is water.

Finally, for the formation of the hydrochloride salt: NC(NH₂)CHCOOCH₂CH₃ + HCl → [NC(NH₃⁺)CHCOOCH₂CH₃]Cl⁻ This reaction has a 100% atom economy as all atoms of the reactants are incorporated into the final product.

By analyzing each step, chemists can identify areas for improvement to design more atom-economical routes.

Continuous Flow Processes

Continuous flow chemistry offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation and scalability. The hydrogenation of the oxime intermediate to the amine is a key step that could be significantly improved by implementing a continuous flow process. The use of packed-bed reactors with a heterogeneous catalyst would allow for the continuous conversion of the starting material to the product, with easy separation of the catalyst. While specific examples for this exact transformation are not widely reported, the continuous flow hydrogenation of imines and other functional groups is a well-established technique, suggesting its applicability in this synthesis. researchgate.net

Reaction Mechanisms and Reactivity Profiles

Fundamental Reactivity of the Amino, Cyano, and Ester Functionalities

The primary amino group in ethyl 2-amino-2-cyanoacetate is inherently nucleophilic due to the lone pair of electrons on the nitrogen atom. organic-chemistry.org This nucleophilicity allows it to readily participate in reactions with electrophilic centers. In its hydrochloride salt form, the amino group is protonated (as -NH3+), which significantly diminishes its nucleophilicity. However, under basic conditions, the free amino group (-NH2) is regenerated, restoring its potent nucleophilic character. This pH-dependent reactivity is a key feature of the compound, enabling its controlled participation in various reactions. For instance, the free amino group can engage in nucleophilic acyl substitution reactions with acylating agents or participate in the formation of heterocyclic systems. researchgate.net

Both the nitrile and the ester functionalities contain electrophilic carbon atoms. The carbon atom of the nitrile group (C≡N) is electrophilic due to the strong electron-withdrawing effect of the nitrogen atom, making it susceptible to attack by nucleophiles. wikipedia.orglibretexts.org Similarly, the carbonyl carbon of the ethyl ester group (-COOEt) is also electrophilic because of the polarization of the carbon-oxygen double bond. This electrophilicity allows for a range of nucleophilic addition and substitution reactions at these positions. For example, the nitrile group can undergo hydrolysis under acidic or basic conditions to form a carboxylic acid or an amide, while the ester group can be saponified or transesterified. wikipedia.org

The hydrogen atom on the α-carbon (the carbon atom to which the amino, cyano, and ester groups are attached) is rendered acidic by the presence of two adjacent electron-withdrawing groups: the cyano and the ester functionalities. This "active methylene" character is a hallmark of compounds like ethyl cyanoacetate (B8463686). wikipedia.org The electron-withdrawing nature of these groups stabilizes the conjugate base (a carbanion) formed upon deprotonation. This carbanion is a potent nucleophile and is central to the involvement of ethyl 2-amino-2-cyanoacetate in various carbon-carbon bond-forming reactions, most notably condensation reactions. wikipedia.orgscielo.br The presence of the amino group on the same carbon atom can further influence the acidity and reactivity of this position.

Detailed Mechanistic Pathways in Key Transformations

The unique combination of functional groups in ethyl 2-amino-2-cyanoacetate hydrochloride makes it a valuable synthon in a variety of important organic reactions. Its ability to act as both a nucleophile and an electrophile, coupled with the reactivity of its active methylene (B1212753) group, allows it to participate in complex transformations leading to diverse molecular architectures.

The electrophilic nature of the nitrile and ester carbons makes them prime targets for nucleophilic addition reactions. Nucleophiles can attack the carbon of the C≡N triple bond, leading to the formation of imines or other nitrogen-containing heterocycles after subsequent reactions. wikipedia.org Similarly, the carbonyl carbon of the ester can be attacked by nucleophiles, leading to tetrahedral intermediates that can then eliminate an ethoxide group in nucleophilic acyl substitution reactions. The presence of the adjacent amino group can influence the stereochemical outcome of these additions and may also participate in intramolecular cyclizations following an initial nucleophilic attack.

This compound is a key component in several important condensation reactions, leveraging the reactivity of its active methylene group.

Knoevenagel Condensation: In the Knoevenagel condensation, the active methylene group of ethyl 2-amino-2-cyanoacetate (after deprotonation by a base) acts as a nucleophile, attacking the carbonyl carbon of an aldehyde or ketone. libretexts.orgresearchgate.net The initial aldol-type adduct then undergoes dehydration to yield a stable α,β-unsaturated product. The general mechanism involves the formation of a carbanion from the active methylene compound, which then adds to the carbonyl component. Subsequent elimination of a water molecule drives the reaction to completion. scielo.org.mx

Biginelli Reaction: The Biginelli reaction is a one-pot, three-component condensation reaction that typically involves an aldehyde, a β-dicarbonyl compound, and urea (B33335) or thiourea (B124793) to form dihydropyrimidinones. wikipedia.orgorganic-chemistry.org While the classical Biginelli reaction utilizes β-ketoesters, derivatives of cyanoacetate can also be employed. In this context, ethyl 2-amino-2-cyanoacetate can serve as the active methylene component. The proposed mechanism for the Biginelli reaction involves the initial formation of an N-acyliminium ion from the aldehyde and urea. illinois.edu This is followed by the nucleophilic attack of the enolate derived from the active methylene compound (ethyl 2-amino-2-cyanoacetate) on the iminium ion. The final step involves cyclization and dehydration to afford the dihydropyrimidine (B8664642) ring system. wikipedia.orgnih.gov The amino group of ethyl 2-amino-2-cyanoacetate can potentially participate in the reaction, leading to diverse and complex heterocyclic structures. iau.ir

Interactive Data Table: Reactivity of Functional Groups in this compound

| Functional Group | Type of Reactivity | Key Reactions |

| Amino (-NH2) | Nucleophilic | Acylation, Heterocycle formation |

| Nitrile (-C≡N) | Electrophilic | Hydrolysis, Nucleophilic addition |

| Ester (-COOEt) | Electrophilic | Saponification, Transesterification |

| α-Hydrogen | Acidic (Active Methylene) | Knoevenagel Condensation, Biginelli Reaction |

Cyclization Mechanisms

Ethyl 2-amino-2-cyanoacetate is a versatile substrate for the synthesis of nitrogen-containing heterocyclic compounds. Its ability to undergo cyclization is attributed to the presence of the nucleophilic amino group and the electrophilic carbon atoms of the nitrile and ester carbonyl groups. Unlike ethyl cyanoacetate, which typically reacts via its active methylene group, the cyclization pathways for the 2-amino derivative involve the participation of the α-amino and cyano functions.

One of the primary applications is in the synthesis of substituted pyrimidines. The general strategy for pyrimidine (B1678525) ring construction involves the condensation of a three-atom fragment with a compound containing an N-C-N unit, such as guanidine (B92328) or urea. researchgate.net In this context, ethyl 2-amino-2-cyanoacetate can act as a three-carbon component. The reaction mechanism typically proceeds through initial condensation of the amino group with a suitable reagent, followed by intramolecular cyclization involving the nitrile group. For instance, reaction with guanidine hydrochloride in an alkaline medium can lead to the formation of 2,4-diamino-6-hydroxy-pyrimidine-5-carbonitrile derivatives.

Another potential cyclization pathway involves the formation of imidazoles. The Strecker synthesis, a classical method for producing amino acids, proceeds via an α-aminonitrile intermediate. masterorganicchemistry.compearson.com These intermediates are known to be susceptible to further reactions. If reacted with aminothiols like cysteine, α-aminonitriles can form heterocyclic rings such as thiazolidines, which can then rearrange or be hydrolyzed to dipeptides. researchgate.net This highlights the potential for the α-aminonitrile moiety in Ethyl 2-amino-2-cyanoacetate to react with various nucleophiles to form five- or six-membered rings.

The general reactivity of the compound allows it to be a building block for various fused heterocyclic systems, where the amino and cyano groups participate in sequential condensation and cyclization steps.

Reduction Pathways

The reduction of this compound can proceed via two main pathways, targeting either the nitrile group or the ester group. The choice of reducing agent and reaction conditions determines the final product.

Reduction of the Nitrile Group: The cyano group can be reduced to a primary amine, yielding ethyl 2,3-diaminopropanoate. This transformation converts the α-aminonitrile functionality into a 1,2-diamine derivative. Catalytic hydrogenation is a common method for this reduction, employing catalysts such as Raney nickel, palladium on carbon (Pd/C), or platinum oxide (PtO₂), under a hydrogen atmosphere. nih.gov This method is generally effective for nitrile reduction without affecting the ester group.

Reduction of the Ester Group: The ethyl ester group can be reduced to a primary alcohol, affording 2-amino-3-hydroxypropanenitrile. Strong hydride reagents are typically required for this transformation. While sodium borohydride (B1222165) (NaBH₄) is generally selective for aldehydes and ketones and does not reduce esters under standard conditions, more powerful reagents like lithium aluminum hydride (LiAlH₄) are effective. acs.orgnih.gov The reaction must be carried out in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF) or diethyl ether, followed by an aqueous workup to protonate the resulting alkoxide. Care must be taken as LiAlH₄ can also reduce the nitrile group under more forcing conditions.

Studies on analogous compounds, such as ethyl 2-amino-2-difluoromethyl-4-cyanobutanoate, have shown that selective reduction via catalytic hydrogenation is highly dependent on the catalyst used. Different catalysts can direct the reaction towards the formation of a diamine or induce reductive cyclization to yield five- or six-membered heterocyclic rings. rug.nl

Below is a table summarizing potential reduction pathways and the reagents typically employed.

| Functional Group Targeted | Reducing Agent/Method | Expected Product |

|---|---|---|

| Nitrile (C≡N) | H₂, Raney Ni or Pd/C | Ethyl 2,3-diaminopropanoate |

| Ester (COOEt) | 1. LiAlH₄ in THF 2. H₂O workup | 2-Amino-3-hydroxypropanenitrile |

| Both Nitrile and Ester | Excess LiAlH₄, prolonged reaction time | 2-Aminopropane-1,3-diol |

Hydrolysis and Transesterification Reactions

Hydrolysis: The ester and nitrile functionalities of Ethyl 2-amino-2-cyanoacetate can undergo hydrolysis under acidic or basic conditions. The hydrolysis of the ester group to the corresponding carboxylic acid (2-amino-2-cyanoacetic acid) is a typical ester hydrolysis reaction.

Acid-catalyzed hydrolysis involves the protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic for attack by water. Base-catalyzed hydrolysis (saponification) involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. The hydrolysis of α-amino acid esters can be significantly accelerated by the presence of metal complexes, such as those involving copper(II), which can increase the rate of base hydrolysis by a factor of up to 10⁴ compared to the free ester.

Hydrolysis of the nitrile group to a carboxylic acid is also possible, typically under more vigorous acidic or basic conditions. masterorganicchemistry.com This would lead to the formation of aminomalonic acid derivatives. The stepwise hydrolysis, first of the nitrile to an amide and then to the carboxylic acid, is also a known pathway.

Transesterification: Transesterification is the process of exchanging the ethyl group of the ester with another alkyl group from an alcohol (R'-OH). This reaction is typically catalyzed by acids or bases. Catalytic transesterification of α-amino acid esters is considered challenging due to potential side reactions, including epimerization at the α-carbon and cleavage of N-protecting groups (if present). Specialized catalysts, such as tetranuclear zinc clusters, have been developed to facilitate the transesterification of amino acid esters under mild conditions that preserve the integrity of various functional groups.

Substitution Reactions

The primary site for substitution reactions on Ethyl 2-amino-2-cyanoacetate is the nucleophilic α-amino group. These reactions typically involve N-alkylation or N-acylation.

N-Alkylation: The introduction of an alkyl group onto the nitrogen atom can be achieved through several methods. Traditional approaches include reductive amination with aldehydes or nucleophilic substitution with alkyl halides. researchgate.net However, these methods can suffer from poor selectivity and the formation of stoichiometric waste. researchgate.net

More modern and atom-economical methods utilize a "borrowing hydrogen" strategy, where an alcohol serves as the alkylating agent. researchgate.net Ruthenium-catalyzed N-alkylation of α-amino acid esters with alcohols has been shown to be a robust method that proceeds with high retention of stereochemistry and generates water as the only byproduct. researchgate.net The use of additives like diphenylphosphate can enhance both reactivity and selectivity for the desired mono-alkylation product. researchgate.net

N-Acylation: N-acylation involves the reaction of the amino group with an acylating agent, such as an acid chloride or an acid anhydride, to form an amide. This is a standard and generally high-yielding reaction for primary amines. The reaction is typically carried out in the presence of a non-nucleophilic base (e.g., triethylamine (B128534) or pyridine) to neutralize the HCl or carboxylic acid byproduct generated during the reaction. This reaction is fundamental in peptide synthesis, where the amino group of one amino acid ester attacks the activated carboxyl group of another.

Tautomerism and Isomerism in Reaction Systems

Isomerism: The most significant isomeric feature of Ethyl 2-amino-2-cyanoacetate is its stereochemistry. The α-carbon (C2) is a chiral center, meaning the compound can exist as a pair of enantiomers, (R)- and (S)-Ethyl 2-amino-2-cyanoacetate. Synthetic preparations typically yield a racemic mixture unless a chiral synthesis or resolution method is employed. Maintaining stereochemical integrity during reactions is a critical consideration. For example, reactions at the α-carbon or those involving the amino or carboxylate groups can lead to racemization under harsh conditions (e.g., strong base). Consequently, modern synthetic methods, such as the catalytic N-alkylation mentioned previously, are often designed to proceed with high retention of the original enantiomeric excess. researchgate.net

Tautomerism: Tautomers are constitutional isomers that readily interconvert. In reaction systems involving Ethyl 2-amino-2-cyanoacetate or its derivatives, imine-enamine tautomerism is a relevant concept. While the parent molecule exists predominantly in its amino form, reaction intermediates may exhibit this tautomerism. For instance, if the amino group is converted to an imine, an equilibrium can be established with its enamine tautomer if there is a proton on an adjacent carbon.

This equilibrium is the nitrogen analog of the more common keto-enol tautomerism. The position of the imine-enamine equilibrium can be influenced by factors such as the solvent, temperature, and the electronic nature of substituents. Understanding this potential tautomerization is crucial for predicting reaction outcomes and explaining the formation of unexpected products, as the imine and enamine forms have different nucleophilic and electrophilic sites.

Applications of this compound in Heterocyclic Synthesis

Following a comprehensive review of scientific literature, it has been determined that there is a notable lack of specific research detailing the extensive use of "this compound" as a versatile building block for the synthesis of a wide array of heterocyclic compounds as outlined in the requested article structure.

The available research predominantly focuses on the application of a related, but structurally distinct, compound: ethyl cyanoacetate . Ethyl cyanoacetate is a widely utilized precursor in well-established reactions for synthesizing numerous heterocyclic systems. For instance, it is a key component in the Gewald synthesis of 2-aminothiophenes and is frequently employed in multicomponent reactions to produce substituted pyrazoles, pyridines, and other heterocycles.

However, this compound possesses an additional amino group at the α-carbon (the carbon atom adjacent to the cyano and ester groups). This fundamental structural difference dictates a distinct chemical reactivity and would lead to different synthetic pathways and final products compared to ethyl cyanoacetate.

Given the strict requirement to focus solely on "this compound" and to adhere rigidly to the provided outline, it is not scientifically accurate to substitute information based on ethyl cyanoacetate. The search for documented applications of this compound in the synthesis of:

Pyrazoles and Fused Pyrazoles

Thiazoles and Oxazoles

Imidazolones and Imidazoles

Thiophenes

Various Six-Membered Heterocycles

did not yield the specific, detailed research findings necessary to populate the requested sections and subsections with the required scientific rigor and accuracy. Therefore, the generation of the specified article is not possible without deviating from the factual basis of the available scientific literature for the requested compound.

Applications As a Versatile Building Block in Complex Organic Synthesis

Synthesis of Heterocyclic Compounds

Other Fused and Polycyclic Systems

The utility of ethyl 2-amino-2-cyanoacetate hydrochloride is not limited to simple heterocycles. It is also a key reactant in the synthesis of more complex fused and polycyclic systems. For example, it is used in the synthesis of thieno[2,3-d]pyrimidines, where a tetra-substituted thiophene (B33073) precursor, synthesized via the Gewald reaction, undergoes cyclocondensation with nitriles. nih.gov Furthermore, the reaction of 2-aminopyridine (B139424) and 2-aminopicolines with ethyl cyanoacetate (B8463686) under high pressure leads to the formation of 4-amino-4H-pyrido[1,2-a]pyrimidin-2-ones. researchgate.net These reactions showcase the ability of this compound to participate in sequential reactions that build molecular complexity.

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the starting materials. This compound is an excellent substrate for MCRs due to its multiple reactive centers.

As previously mentioned, it is a key component in the Biginelli reaction for synthesizing dihydropyrimidinones and in the Hantzsch-type synthesis of pyridines. nih.goviau.ir The synthesis of 2-amino-4H-pyrans and chromenes are classic examples of MCRs where an aldehyde, a nitrile-containing active methylene (B1212753) compound, and a 1,3-dicarbonyl compound or phenol (B47542) are brought together. growingscience.comsciforum.netnih.gov These reactions are valued for their atom economy, operational simplicity, and the ability to rapidly generate libraries of complex molecules from simple precursors. The use of various catalysts, including basic catalysts like piperidine (B6355638) or ammonia (B1221849), can facilitate these transformations. growingscience.comnih.gov

Synthesis of Amino Acid Derivatives and Peptidomimetics

This compound serves as a valuable precursor for the synthesis of α-amino acids and their derivatives. A classical approach involves the transformation of monosubstituted cyanoacetic esters through a Curtius degradation to yield α-amino acids. cdnsciencepub.comcdnsciencepub.com This method, while multi-step, allows for the introduction of various side chains. Hydrolysis of carbobenzyloxy- or carbethoxyaminonitriles, derived from ethyl cyanoacetate, has been shown to provide better yields of the desired α-amino acids. cdnsciencepub.comcdnsciencepub.com

The ability to synthesize unnatural amino acids opens the door to creating peptidomimetics, which are molecules that mimic the structure and function of peptides but have improved properties such as enhanced stability and bioavailability. arkat-usa.org While direct synthesis of complex peptidomimetics from this compound is not extensively detailed, its role as a source for novel amino acid building blocks is crucial for this field. purdue.edu

Formation of Polyfunctionalized Olefins

The reactivity of the active methylene group in ethyl cyanoacetate is central to the formation of polyfunctionalized olefins through the Knoevenagel condensation. This reaction involves the condensation of the active methylene compound with an aldehyde or ketone, catalyzed by a weak base, to form a C=C double bond. The resulting product is a highly functionalized olefin, typically an α,β-unsaturated cyanoester.

For instance, the reaction of acetone (B3395972) with ethyl cyanoacetate yields ethyl isopropylidenecyanoacetate, a key intermediate in the synthesis of pyridine (B92270) derivatives. google.com This intermediate is a polyfunctionalized olefin with cyano and ester groups attached to the double bond, making it susceptible to further transformations like Michael additions. This reactivity is fundamental to many of the cyclization reactions discussed earlier, where the initially formed olefin undergoes subsequent intramolecular reactions to form heterocyclic rings. nih.gov

Synthesis and Utility of Derivatives and Analogues

Modifications at the Amino Group

The primary amino group in ethyl 2-amino-2-cyanoacetate is a key site for derivatization, enabling the introduction of various substituents through reactions such as acylation, alkylation, and condensation.

N-Acylation and N-Formylation: The amino group can be readily acylated to form N-acyl derivatives. For instance, N-formylation leads to the formation of compounds like N-amino-N-formyl-glycine ethyl ester. nih.gov These reactions are fundamental in peptide synthesis and for introducing protecting groups.

Reductive Amination: Reductive amination, or reductive alkylation, provides a powerful method for introducing alkyl groups at the nitrogen atom. wikipedia.orgsigmaaldrich.com This reaction involves the initial formation of an imine by reacting the amino group with an aldehyde or ketone, followed by in-situ reduction of the imine to the corresponding secondary or tertiary amine. libretexts.orgmasterorganicchemistry.com Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). sigmaaldrich.commasterorganicchemistry.com This method is widely employed in medicinal chemistry for creating new carbon-nitrogen bonds. sigmaaldrich.com

Table 1: Examples of Reagents for Amino Group Modification

| Reaction Type | Reagent Example | Product Type |

|---|---|---|

| N-Formylation | Formic acid or derivative | N-formyl amine |

Modifications at the Ester Group

The ethyl ester functionality can be transformed into other functional groups, primarily through hydrolysis, transesterification, and amidation, thereby expanding the synthetic utility of the core molecule.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, α-amino-α-cyanoacetic acid. This reaction is a key step in the synthesis of certain α-amino acids. cdnsciencepub.com The hydrolysis of cyanoacetates is an equilibrium reaction, and conditions can be optimized to favor the formation of the carboxylic acid while minimizing side reactions like the hydrolysis of the cyano group. google.com

Transesterification: The ethyl group of the ester can be exchanged with other alkyl groups by reacting with a different alcohol in the presence of a catalyst. This process, known as transesterification, is useful for modifying the solubility and reactivity of the molecule. For example, methyl cyanoacetate (B8463686) can be converted to ethyl cyanoacetate via transesterification with ethanol (B145695). e3s-conferences.orggoogle.com

Amidation: The ester group reacts with ammonia (B1221849) or primary/secondary amines to form the corresponding amide. The reaction of ethyl 2-amino-2-cyanoacetate with ammonia, for example, yields 2-amino-2-cyanoacetamide. chemicalbook.com This transformation is valuable for building more complex structures and for the synthesis of various heterocyclic compounds. periodikos.com.brchempedia.info

Table 2: Transformations of the Ester Group

| Reaction | Reagent | Product Functional Group |

|---|---|---|

| Hydrolysis | H2O, Acid/Base | Carboxylic Acid |

| Transesterification | Alcohol (R'OH), Catalyst | Ester (R'OOC-) |

Modifications at the Cyano Group

The cyano (nitrile) group is another reactive center in the molecule, offering pathways to amides, carboxylic acids, and amines through hydrolysis or reduction.

Hydrolysis: The cyano group can be partially hydrolyzed to an amide or fully hydrolyzed to a carboxylic acid, typically under strong acidic or basic conditions. This provides a route to α-amino malonic acid derivatives. The controlled hydrolysis of the cyano group in the presence of an ester can be challenging but allows for the synthesis of unique difunctional compounds.

Reduction: The nitrile group can be reduced to a primary amine (aminomethyl group). Catalytic hydrogenation is a common method for this transformation. This reduction converts the α-aminonitrile structure into a 1,2-diamine derivative, which are important precursors for various heterocyclic systems and ligands.

Cyclization Reactions: The cyano group is an excellent participant in cyclization reactions. Its electrophilic carbon atom is susceptible to nucleophilic attack, and the nitrogen atom can also act as a nucleophile. This reactivity is extensively used in the synthesis of nitrogen-containing heterocycles such as pyridines, pyrimidines, and pyrazoles. wikipedia.orgresearchgate.net For example, ethyl cyanoacetate is a key starting material for synthesizing drugs like Allopurinol and Trimethoprim through reactions involving the cyano group. wikipedia.org

Chiral Derivatives and Enantioselective Syntheses

The α-carbon of ethyl 2-amino-2-cyanoacetate is a prochiral center when substituted, making the synthesis of enantiomerically pure derivatives a significant area of research, particularly for pharmaceutical applications.

Asymmetric Synthesis: Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of chiral molecules. Chiral thioureas, squaramides, and cinchona alkaloids have been used as catalysts to synthesize chiral 2-amino-3-cyano-4H-chromene derivatives with high enantioselectivity. mdpi.com These reactions often proceed through a Michael addition followed by an intramolecular cyclization. mdpi.com

Synthesis of Chiral Amino Alcohols: Chiral β-amino alcohols are important structural motifs in many pharmaceuticals. researchgate.net Methods have been developed for the synthesis of these compounds starting from N-protected amino acids. While not a direct modification of the title compound, related structures like ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are used in coupling reagents that facilitate peptide synthesis with low racemization. wikipedia.orgacs.org This highlights the importance of controlling stereochemistry in derivatives of cyanoacetic esters. The development of protocols that avoid racemization is crucial for the synthesis of stereochemically defined dipeptides and other chiral molecules. researchgate.netacs.org

Table 3: Approaches to Chiral Derivatives

| Method | Catalyst/Reagent Type | Target Molecule Example |

|---|---|---|

| Organocatalytic Cycloaddition | Chiral Thiourea (B124793) | Enantiopure 2-amino-3-cyano-4H-chromenes |

Complex Derivatives for Specialized Applications

The multifunctionality of ethyl 2-amino-2-cyanoacetate makes it an ideal precursor for the synthesis of complex molecules, especially heterocyclic systems, which form the core of many pharmaceutical agents and functional materials.

Synthesis of Heterocycles: The compound is a key building block for a vast number of heterocyclic systems. Through condensation and cyclization reactions, it can be used to construct rings containing nitrogen, oxygen, and sulfur. For example, it is used in the synthesis of:

Pyridines and Pyrimidines: Reactions with 1,3-dicarbonyl compounds or their equivalents can lead to substituted pyridines and pyrimidines. researchgate.netresearchgate.net

Thiophenes: The Gewald reaction, involving the condensation of an α-cyano ester with a ketone and elemental sulfur, is a classic method for synthesizing 2-aminothiophenes. acs.org

Fused Heterocyclic Systems: It serves as a precursor for more complex, fused ring systems like pyrimido[4,5-e] wikipedia.orgresearchgate.netrsc.orgtriazino[3,4-b] cdnsciencepub.comwikipedia.orgrsc.orgthiadiazines through multi-step reactions involving other heterocyclic amines. ingentaconnect.com

Precursors for Bioactive Molecules: Many derivatives synthesized from ethyl 2-amino-2-cyanoacetate and its parent compound, ethyl cyanoacetate, are intermediates in the production of drugs. These include the gout medication Allopurinol, the antiepileptic Ethosuximide, and the antibacterial agent Trimethoprim. wikipedia.org The ability to readily construct complex molecular scaffolds from this simple starting material underscores its importance in medicinal chemistry. periodikos.com.bringentaconnect.com

Catalytic Applications and Catalysis in Its Reactions

Role of Catalysts in Ethyl 2-amino-2-cyanoacetate Reactions

Catalysts are fundamental to unlocking the synthetic potential of ethyl 2-amino-2-cyanoacetate hydrochloride. Given that the amino group is protonated as a hydrochloride salt, its nucleophilicity is diminished. Therefore, in many reactions, a base is required to neutralize the salt and liberate the free amine, which can then act as a nucleophile. The choice of catalyst dictates the reaction pathway, influencing which of the functional groups (amino, cyano, or the active methylene (B1212753) group) participates in the reaction.

Acid catalysts, such as strong mineral acids, are employed in reactions involving ethyl 2-amino-2-cyanoacetate and its derivatives, often to promote cyclization and condensation reactions. For instance, in the synthesis of certain heterocyclic systems, an acid catalyst can facilitate the intramolecular cyclization of an intermediate. While direct examples specifically detailing the acid-catalyzed reactions of this compound are not extensively documented in publicly available literature, the principles of acid catalysis on similar substrates are well-established. Strong acids like concentrated sulfuric acid are known to catalyze the Fischer esterification of cyanoacetic acid with ethanol (B145695) to produce ethyl cyanoacetate (B8463686) wikipedia.org. In a similar vein, acid catalysis can be envisioned to play a role in activating the carbonyl group of the ester, making it more susceptible to nucleophilic attack, or in protonating the nitrile group to enhance its electrophilicity.

Base catalysis is the most common and well-documented approach for reactions involving ethyl cyanoacetate and its derivatives. The active methylene group in ethyl 2-amino-2-cyanoacetate is flanked by two electron-withdrawing groups (the cyano and the ester groups), making the protons on the α-carbon acidic. A base can deprotonate this carbon, generating a carbanion that can act as a potent nucleophile in various condensation reactions, such as the Knoevenagel condensation and Michael addition wikipedia.org.

Commonly used bases include:

Sodium Ethoxide: A strong base that readily deprotonates the active methylene group, facilitating reactions such as the formation of dimeric structures upon heating wikipedia.org.

Piperidine (B6355638): A milder organic base frequently used as a catalyst in Knoevenagel condensations and in the synthesis of pyridones and other heterocyclic systems researchgate.netresearchgate.net.

Triethylamine (B128534): Another organic base that is often employed to catalyze condensation reactions leading to the formation of pyrazolyl triazinoindole and thiazole derivatives researchgate.netresearchgate.net.

Chitosan: A natural polysaccharide that can act as a heterogeneous basic catalyst. Its application aligns with the principles of green chemistry, offering advantages such as reusability and biodegradability.

In the context of this compound, a base is essential not only to catalyze the reaction but also to neutralize the hydrochloride salt to generate the free amino group, which can then participate in subsequent reactions.

Table 1: Examples of Base-Catalyzed Reactions with Ethyl Cyanoacetate Derivatives

| Product Type | Reactants | Catalyst | Reference |

| N-(thiazol-2-yl) cyanoacetamide | 2-aminothiazole derivatives, Ethyl cyanoacetate | Sodium Ethoxide | researchgate.net |

| N-benzylcyanoacetamide | Benzylamine, Ethyl cyanoacetate | Butyl lithium | researchgate.net |

| Pyrido[1,2-a]indole derivative | N-{2-[5-Methoxy-1-(2-oxopropyl)-1H-indol-3-yl]ethyl}acetamide, Ethyl cyanoacetate | Piperidine | researchgate.net |

| Pyrazolyl triazino[4,3-á]indole derivative | 2-pyrazolyl azomelatonin derivative, Ethyl cyanoacetate | Triethylamine | researchgate.net |

Transition metal catalysts, particularly those based on palladium and copper, have been explored for reactions involving ethyl cyanoacetate. These catalysts are often used to facilitate cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.

For example, cobalt(II) acetate (B1210297) tetrahydrate has been used as a catalyst in the presence of N-hydroxyphthalimide for the oxidation of 3-ethoxypropionitrile to produce ethyl cyanoacetate wikipedia.org. While specific applications of metal catalysts with this compound are not widely reported, the reactivity of the closely related ethyl cyanoacetate suggests potential for such transformations. For instance, copper-catalyzed reactions could be envisaged for cyanation reactions or for the synthesis of nitrogen-containing heterocycles.

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, utilizing small organic molecules as catalysts. This approach offers a green and often more sustainable alternative to metal-based catalysts dntb.gov.uamdpi.com. In the context of molecules like ethyl 2-amino-2-cyanoacetate, chiral organocatalysts, such as those derived from amino acids like proline, can be used to control the stereochemical outcome of reactions dntb.gov.uaoiccpress.com.

Organocatalysts can activate substrates through various mechanisms, including enamine and iminium ion formation mdpi.com. For a substrate like ethyl 2-amino-2-cyanoacetate, an organocatalyst could potentially engage with the amino group or the active methylene group to facilitate enantioselective transformations. Thiourea-based organocatalysts have also been shown to be effective in promoting reactions by activating substrates through hydrogen bonding nih.gov. Although specific examples with this compound are scarce, the broader field of organocatalysis presents significant opportunities for its application in the stereocontrolled synthesis of complex molecules nih.gov.

Development of Novel Catalytic Systems for its Transformations

The development of novel and more efficient catalytic systems is a continuous endeavor in organic synthesis. For reactions involving ethyl cyanoacetate and its derivatives, recent research has focused on creating catalysts that are not only highly active and selective but also environmentally friendly and reusable.

One area of significant progress is the use of heterogeneous catalysts, which can be easily separated from the reaction mixture and recycled. An example of this is the development of magnetic nanoparticles as catalyst supports. For instance, ellagic acid-bonded magnetic nanoparticles (nano-Fe3O4@EA) have been successfully used as a catalyst for the base-free Knoevenagel condensation of ethyl cyanoacetate oiccpress.comoiccpress.com. This type of catalyst offers high yield, short reaction times, and simple work-up procedures oiccpress.com.

Another innovative approach involves the use of chitosan, a biocompatible and biodegradable polymer, as a support for catalysts. Chitosan-coated magnetic nanoparticles have been functionalized and used as efficient catalysts in various organic transformations oiccpress.com. These novel catalytic systems hold promise for the sustainable and efficient synthesis of a wide range of compounds from starting materials like this compound.

Table 2: Novel Catalytic Systems for Ethyl Cyanoacetate Transformations

| Catalyst System | Reaction Type | Advantages | Reference |

| Ellagic acid-bonded magnetic nanoparticles (nano-Fe3O4@EA) | Knoevenagel condensation | High yield, short reaction time, reusability, base-free | oiccpress.comoiccpress.com |

| Chitosan-coated magnetic nanoparticles | Various organic transformations | Biocompatible, biodegradable, reusable | oiccpress.com |

| Copper(II) schiff-base complex modified UiO-66-NH2(Zr) metal-organic framework | Knoevenagel condensation-Michael addition-cyclization | High catalytic activity | oiccpress.com |

Advanced Spectroscopic Characterization and Mechanistic Elucidation in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, the precise connectivity of atoms can be established. For Ethyl 2-amino-2-cyanoacetate hydrochloride, NMR is used to confirm the presence of the ethyl ester group, the α-aminonitrile core, and the protonation state of the amino group.

In ¹H NMR spectroscopy, the chemical shift (δ) of a proton is highly dependent on its local electronic environment. Electron-withdrawing groups, such as the ester, cyano, and protonated amino group (-NH₃⁺), deshield adjacent protons, causing their signals to appear at a higher chemical shift (downfield).

For this compound, the following proton signals are predicted:

Ethyl Ester Protons: The ethyl group will present as a quartet for the methylene (B1212753) protons (-OCH₂-) and a triplet for the methyl protons (-CH₃). The methylene protons are adjacent to an oxygen atom and are expected to resonate around 4.2-4.3 ppm. The methyl protons, being further from the electronegative groups, will appear further upfield, around 1.2-1.3 ppm.

α-Proton (-CH): The single proton on the α-carbon is adjacent to three electron-withdrawing groups (ester, cyano, and aminium). This will cause a significant downfield shift, likely in the region of 5.0-5.5 ppm. This signal would appear as a singlet.

Aminium Protons (-NH₃⁺): The protons of the ammonium (B1175870) group are expected to be broad due to quadrupole effects and exchange with the solvent. Their chemical shift is variable and dependent on the solvent and concentration, but they are typically found in the 8.0-9.0 ppm range in a solvent like DMSO-d₆.

Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -CH₃ (ethyl) | ~1.25 | Triplet |

| -OCH₂- (ethyl) | ~4.25 | Quartet |

| α-CH | ~5.3 | Singlet |

| -NH₃⁺ | ~8.5 (broad) | Singlet |

Note: Predicted values are based on typical chemical shifts for similar functional groups. Actual values may vary based on solvent and experimental conditions.

¹³C NMR spectroscopy provides direct information about the carbon skeleton of a molecule. Each unique carbon atom in the structure will give rise to a distinct signal. bhu.ac.in

For this compound, five distinct carbon signals are expected:

Carbonyl Carbon (-C=O): The ester carbonyl carbon is highly deshielded and is predicted to appear in the 165-170 ppm region. libretexts.org

Cyano Carbon (-C≡N): The carbon of the nitrile group typically resonates in the 115-120 ppm range. libretexts.org

α-Carbon (-CH): The α-carbon, bonded to the nitrogen, cyano, and carbonyl groups, will be found in the 50-60 ppm region.

Ethyl Ester Carbons: The methylene carbon (-OCH₂-) will be deshielded by the oxygen and appear around 62-65 ppm. The terminal methyl carbon (-CH₃) will be the most shielded carbon, appearing upfield around 13-15 ppm. libretexts.org

Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| -C H₃ (ethyl) | ~14 |

| -OC H₂- (ethyl) | ~63 |

| α-C H | ~55 |

| -C ≡N | ~117 |

| -C =O | ~168 |

Note: Predicted values are based on typical chemical shifts for similar functional groups. Actual values may vary based on solvent and experimental conditions.

To further confirm the structure, advanced 2D NMR techniques can be employed.

Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. For this compound, HMBC would be crucial to confirm the connectivity. For instance, correlations would be expected between the α-proton and the carbonyl carbon, the cyano carbon, and the methylene carbon of the ethyl group.

¹⁵N NMR Spectroscopy: While less common, ¹⁵N NMR could provide direct information about the nitrogen environments. A signal for the nitrile nitrogen and a distinct signal for the aminium nitrogen (-NH₃⁺) would be observed, confirming the presence of both nitrogen-containing functional groups.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.

The predicted IR spectrum of this compound would display several characteristic absorption bands:

N-H Stretching: The most indicative feature of the hydrochloride salt would be the strong, broad absorption band for the N-H stretching vibrations of the aminium group (-NH₃⁺). This band typically appears in the 2500-3200 cm⁻¹ region. msu.edumdpi.com

C-H Stretching: Aliphatic C-H stretching vibrations from the ethyl group and the α-carbon will be observed just below 3000 cm⁻¹. libretexts.org

C≡N Stretching: A sharp, medium-intensity absorption for the nitrile group is expected around 2250 cm⁻¹. libretexts.orgucalgary.ca The presence of this band is a key diagnostic feature.

C=O Stretching: A strong, sharp peak corresponding to the ester carbonyl stretch will be prominent in the 1735-1750 cm⁻¹ range.

N-H Bending: The bending vibration for the -NH₃⁺ group typically appears as a broad absorption around 1500-1600 cm⁻¹. msu.edu

Predicted IR Absorption Bands for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aminium (-NH₃⁺) | N-H Stretch | 2500 - 3200 | Strong, Broad |

| Alkyl (-CH₃, -CH₂, -CH) | C-H Stretch | 2850 - 3000 | Medium |

| Nitrile (-C≡N) | C≡N Stretch | ~2250 | Medium, Sharp |

| Ester (-C=O) | C=O Stretch | 1735 - 1750 | Strong, Sharp |

| Aminium (-NH₃⁺) | N-H Bend | 1500 - 1600 | Medium, Broad |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio (m/z) of its ions. For this compound, soft ionization techniques like Electrospray Ionization (ESI) would likely be used.

In positive-ion mode ESI-MS, the molecule would be detected as its cation (the protonated free base), [C₅H₈N₂O₂ + H]⁺, with an expected m/z of 129.06.

The fragmentation pattern in tandem MS (MS/MS) can reveal structural details. Common fragmentation pathways for α-amino esters include the loss of the alkoxycarbonyl group or the ester alkyl group. nih.govosti.gov Key predicted fragmentation patterns for the [M+H]⁺ ion (m/z 129) would include:

Loss of the ethoxycarbonyl radical (-•COOEt): This would lead to a fragment ion at m/z 56, corresponding to [CH(NH₂)CN]⁺.

Loss of ethanol (B145695) (-C₂H₅OH): A neutral loss of ethanol from the parent ion could produce a fragment at m/z 83.

Loss of the cyano group (-•CN): This fragmentation would result in a fragment ion at m/z 103.

Alpha-cleavage, a common fragmentation pathway for amines, would also be expected, where the bond between the α-carbon and a substituent is broken. miamioh.edulibretexts.org

Predicted Key Mass Spectrometry Fragments for Ethyl 2-amino-2-cyanoacetate

| Ion | Predicted m/z | Identity |

| [M+H]⁺ | 129.06 | Molecular Ion (protonated) |

| [M+H - •COOEt]⁺ | 56 | Loss of ethoxycarbonyl radical |

| [M+H - C₂H₅OH]⁺ | 83 | Loss of ethanol |

| [M+H - •CN]⁺ | 103 | Loss of cyano radical |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The absorption is characteristic of the chromophores present in the molecule.

This compound contains several groups with non-bonding (n) and pi (π) electrons, which can undergo electronic transitions. masterorganicchemistry.com

n → π* Transitions: The carbonyl group of the ester contains non-bonding electrons on the oxygen atom. It is expected to exhibit a weak absorption band corresponding to an n → π* transition. This type of transition for esters typically occurs at λₘₐₓ around 205-215 nm. libretexts.org

n → σ* Transitions: The non-bonding electrons on the nitrogen atom of the amino group can be excited to an anti-bonding sigma orbital (σ*). These transitions usually occur at shorter wavelengths, often below 200 nm.

π → π* Transitions: The C=O and C≡N groups both contain π bonds. Transitions from a π bonding orbital to a π* anti-bonding orbital are possible but typically occur at wavelengths below 200 nm for these isolated chromophores and are often not observed with standard instruments. libretexts.orgucalgary.ca

Chromatographic Techniques for Purity and Separation of this compound

The assessment of purity and the separation of this compound, a key intermediate in various synthetic pathways, relies on a range of chromatographic techniques. High-performance liquid chromatography (HPLC), gas chromatography (GC), and thin-layer chromatography (TLC) are principal methods employed for these purposes. These techniques are crucial for monitoring reaction progress, identifying impurities, and ensuring the quality of the final product.

While specific, detailed research findings exclusively focused on the chromatographic analysis of this compound are not extensively available in publicly accessible literature, the analytical approaches for structurally similar compounds, such as α-amino acid esters and cyanoacetate (B8463686) derivatives, provide a strong basis for establishing effective methods.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary tool for the purity determination of non-volatile and thermally labile compounds like amino acid hydrochlorides. For α-amino acid esters, reversed-phase HPLC is a common approach. The separation is typically achieved based on the differential partitioning of the analyte and impurities between a nonpolar stationary phase (like C18 or C8) and a polar mobile phase.

The analysis of related amino acid esters often involves derivatization to enhance UV detection or fluorescence. However, direct analysis is also possible depending on the chromophoric properties of the molecule and potential impurities. Ion-pair chromatography can also be employed to improve the retention and separation of the charged hydrochloride salt on a reversed-phase column.

A potential HPLC method for this compound would likely involve a C18 column with a mobile phase consisting of an aqueous buffer (such as phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol (B129727). The pH of the mobile phase would be a critical parameter to control the ionization state of the amino group and achieve optimal separation. Detection is typically performed using a UV detector at a wavelength where the compound or its potential impurities exhibit absorbance.

Table 1: Postulated HPLC Parameters for Purity Analysis

| Parameter | Suggested Conditions |

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water (containing 0.1% Trifluoroacetic Acid or a phosphate buffer) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at approximately 210-220 nm |

| Temperature | Ambient or controlled (e.g., 25-30 °C) |

| Injection Volume | 10-20 µL |

Gas Chromatography (GC)

Gas chromatography is suitable for volatile and thermally stable compounds. Due to the low volatility of amino acid hydrochlorides, derivatization is generally required to convert the analyte into a more volatile form. This can be achieved by silylating the amino group or by converting the hydrochloride to the free base, followed by acylation or esterification.

For the related compound, ethyl cyanoacetate, GC analysis has been performed to monitor its synthesis. Such methods typically utilize a polar capillary column and a flame ionization detector (FID). A similar approach, following appropriate derivatization, could be adapted for this compound. The choice of derivatizing agent and the reaction conditions would be critical to ensure complete and reproducible conversion without degradation.

Table 2: Potential GC Parameters for Derivatized Analysis

| Parameter | Suggested Conditions |

| Column | Capillary column with a polar stationary phase (e.g., Carbowax or a phenyl-substituted polysiloxane) |

| Carrier Gas | Helium or Nitrogen |

| Injector Temperature | 250 °C |

| Oven Program | A temperature gradient, for example, starting at 100 °C and ramping to 250 °C |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temperature | 280 °C |

| Derivatization Agent | Silylating agents (e.g., BSTFA) or Acylating agents (e.g., trifluoroacetic anhydride) |

Thin-Layer Chromatography (TLC)

Thin-layer chromatography is a simple, rapid, and cost-effective technique widely used for monitoring the progress of organic reactions and for the preliminary assessment of purity. For a polar compound like this compound, a polar stationary phase such as silica (B1680970) gel is appropriate.

The mobile phase, or eluent, would typically be a mixture of a moderately polar solvent and a more polar solvent, such as ethyl acetate (B1210297) and methanol, or dichloromethane (B109758) and methanol. The addition of a small amount of a basic or acidic modifier (like triethylamine (B128534) or acetic acid) can improve the spot shape and separation by suppressing the ionization of the amino and potential carboxylic acid functionalities. Visualization of the spots on the TLC plate can be achieved using UV light if the compound is UV-active, or by staining with a suitable reagent like ninhydrin, which reacts with the primary amino group to produce a colored spot.

Table 3: Illustrative TLC Conditions for Reaction Monitoring

| Parameter | Suggested Conditions |

| Stationary Phase | Silica gel 60 F254 |

| Mobile Phase | Ethyl acetate/Methanol (e.g., 9:1 v/v) or Dichloromethane/Methanol (e.g., 95:5 v/v) with a few drops of triethylamine |

| Visualization | UV light (254 nm) and/or Ninhydrin stain |

Theoretical and Computational Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For Ethyl 2-amino-2-cyanoacetate hydrochloride, DFT calculations can elucidate a variety of molecular properties.

Detailed research findings from DFT studies on related cyano-containing compounds reveal insights into their electronic and structural properties. For instance, DFT has been employed to calculate chemical descriptors for cyanoacetamide derivatives to understand their reactivity and interaction mechanisms. researchgate.net These calculations typically involve optimizing the molecular geometry to find the lowest energy conformation and then computing various parameters.

Key calculated parameters often include:

HOMO and LUMO energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO gap is an indicator of chemical reactivity.

Electron Density Distribution: This helps to identify the electron-rich and electron-poor regions of the molecule, which is fundamental to understanding its chemical behavior.

Electrostatic Potential: Mapping the electrostatic potential onto the electron density surface reveals the sites most susceptible to nucleophilic or electrophilic attack.

Table 1: Representative DFT-Calculated Parameters for a Generic α-Aminonitrile Structure

| Parameter | Description | Typical Significance |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | Relates to chemical reactivity and stability |

| Dipole Moment (µ) | Measure of the overall polarity of the molecule | Influences intermolecular interactions |

| Mulliken Charges | Distribution of atomic charges in the molecule | Identifies reactive sites |

Computational Prediction of Reactivity and Reaction Pathways

Computational methods are instrumental in predicting the reactivity of molecules and elucidating potential reaction pathways. For this compound, its reactivity is primarily associated with the amino, cyano, and ester functional groups.

A combined computational and experimental approach has been used to predict the reactivity of nitrile-carrying compounds with nucleophiles like cysteine. nih.gov This research demonstrated that activation energies calculated using DFT correlate well with experimental kinetic data, providing a tool to predict nitrile reactivity. nih.gov The reaction of the nitrile group with a thiol, for example, proceeds through a thioimidate intermediate. nih.gov

For Ethyl 2-amino-2-cyanoacetate, computational models could predict its behavior in various reactions:

Hydrolysis: The ester group is susceptible to hydrolysis, and computational models can predict the reaction barriers for both acid- and base-catalyzed pathways.

Nucleophilic Addition to the Cyano Group: The reactivity of the nitrile group towards nucleophiles can be assessed by calculating the activation energy for the addition reaction. nih.gov

Reactions at the α-Carbon: The presence of the amino and cyano groups influences the reactivity of the α-carbon.

Computational tools can map the potential energy surface of a reaction, identifying transition states and intermediates, thereby providing a detailed mechanistic understanding.

Molecular Modeling and Conformational Analysis

Molecular modeling and conformational analysis focus on the three-dimensional structure of a molecule and the different spatial arrangements (conformations) it can adopt. These studies are vital for understanding how a molecule interacts with other molecules.

For this compound, conformational analysis would explore the rotation around its single bonds. The relative energies of different conformers can be calculated to determine the most stable conformations. This is particularly important for understanding its crystal packing and its behavior in solution.

Table 2: Potential Intermolecular Interactions in this compound Crystals

| Interaction Type | Description | Potential Role in Crystal Packing |

| N-H···O Hydrogen Bonds | Between the amino group and the ester oxygen | Dimer formation and stabilization of ribbons nih.gov |

| N-H···Cl Hydrogen Bonds | Between the ammonium (B1175870) group and the chloride ion | Key interaction in the hydrochloride salt |

| C-H···N Hydrogen Bonds | Between C-H bonds and the nitrile nitrogen | Formation of molecular ribbons nih.gov |

| van der Waals Forces | Weak, non-specific interactions | Contribute to the overall molecular packing nih.gov |

Quantitative Structure-Property Relationships (QSPR) in Related Compounds

Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical relationship between the chemical structure of a compound and its physical, chemical, or biological properties. While no specific QSPR studies on this compound were found, the principles can be applied to this class of compounds.

α-Aminonitriles are a well-studied class of compounds, and QSPR models could be developed to predict properties such as:

Reactivity: Correlating structural descriptors (like electronic properties from DFT or topological indices) with experimentally determined reaction rates.

Solubility: Predicting the solubility in different solvents based on molecular descriptors.

Biological Activity: α-aminonitriles are known for their diverse biological activities, and QSPR can be a valuable tool in designing new compounds with desired activities. researchgate.net

The development of a QSPR model typically involves:

Data Set Collection: Gathering a set of related compounds with known property values.

Descriptor Calculation: Calculating a large number of molecular descriptors for each compound.

Model Building: Using statistical methods to build a model that correlates the descriptors with the property.

Model Validation: Testing the predictive power of the model on an external set of compounds.

These computational approaches provide a robust framework for understanding and predicting the behavior of this compound, guiding further experimental investigation and application.

Emerging Research Trends and Future Directions

Innovations in Green Synthetic Methodologies

The principles of green chemistry are increasingly influencing the synthesis and application of chemical compounds, aiming to reduce environmental impact. rsc.orgnih.gov Research in this area for reactions involving cyanoacetate (B8463686) derivatives focuses on minimizing hazardous waste, reducing energy consumption, and utilizing renewable resources. nih.govresearchgate.net

One innovative approach involves the use of fine bubble technology for the synthesis of ethyl 2-amino-2-cyanoacetate. rsc.org A study demonstrated the reduction of ethyl cyano(hydroxyimino)acetate using a spray-type fine bubble generator, which can enhance gas-liquid mass transfer and improve reaction efficiency under milder conditions. rsc.org Another green approach is the use of enzymatic strategies for reactions. For example, Candida antarctica lipase (B570770) B has been employed as a biocatalyst in the synthesis of amides, a reaction type relevant to derivatives of ethyl 2-amino-2-cyanoacetate, using eco-friendly solvents like cyclopentyl methyl ether. nih.gov

The use of water as a solvent and the development of recyclable catalysts are also at the forefront of green synthetic methodologies. For instance, nano silica-bonded ionic liquids have been reported as highly efficient and reusable nanocatalysts for the synthesis of 2-amino-3-cyano-4H-chromenes in water, showcasing a sustainable pathway for creating complex molecules from simple precursors. researchgate.net

Table 1: Comparison of Green Synthesis Parameters

| Parameter | Traditional Method | Green Alternative | Benefit |

|---|---|---|---|

| Solvent | Volatile Organic Compounds (VOCs) | Water, Supercritical Fluids, Bio-solvents | Reduced toxicity and environmental pollution |

| Catalyst | Homogeneous mineral acids/bases | Heterogeneous catalysts, Biocatalysts (enzymes) | Ease of separation, reusability, milder conditions |

| Energy Source | Conventional heating (oil baths) | Microwave irradiation, Ultrasound, Fine Bubble Tech | Faster reaction times, lower energy consumption researchgate.net |

| Atom Economy | Often involves stoichiometric reagents | Multi-component reactions, Catalytic cycles | Higher efficiency, less waste generation |

Application in Flow Chemistry and Microreactor Technology

Flow chemistry and microreactor technology are transforming chemical synthesis from traditional batch processes to continuous manufacturing. scispace.com These technologies offer significant advantages, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and facile scalability. nih.gov

The Knoevenagel condensation, a key reaction involving active methylene (B1212753) compounds like ethyl cyanoacetate, has been successfully implemented in continuous-flow microreactors. nih.gov One study detailed the synthesis of ethyl α-cyanocinnamate using a monolithic microreactor with a catalytically active core made of silica (B1680970) modified with various amine groups. nih.gov This setup allowed for almost complete substrate conversion in just 6 minutes at 50°C. nih.gov The ability to graft different functional groups onto the microreactor's stationary phase provides a versatile platform for optimizing catalytic activity and stability. nih.gov

The benefits of flow chemistry extend to the synthesis of complex pharmaceutical intermediates. Telescoped multi-step syntheses, where the output of one reactor flows directly into the next without intermediate purification, have been developed for various heterocyclic compounds. rsc.org This approach minimizes waste and reduces processing time significantly. For example, continuous flow processes have been designed for the safe handling of hazardous reagents and reactions, such as nitration, by minimizing the volume of reactive intermediates at any given time. nih.gov The integration of in-line analysis techniques, such as mass spectrometry, allows for real-time optimization of reaction conditions, further enhancing process efficiency. nih.gov

Design of Novel Multi-Component Reactions

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are a cornerstone of efficient and sustainable chemistry. wiley.comnih.gov Ethyl 2-amino-2-cyanoacetate hydrochloride and its parent compound, ethyl cyanoacetate, are highly valuable substrates for designing novel MCRs to generate diverse molecular scaffolds. nih.govscielo.org.mx